5,6-Dimethylpyridin-3-amine
Overview
Description
5,6-Dimethylpyridin-3-amine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with two methyl groups at positions 5 and 6, and an amino group at position 3
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 2-amino-4,6-dimethylpyrimidine, can act as nucleophiles, suggesting that 5,6-dimethylpyridin-3-amine might interact with other molecules in a similar manner .
Mode of Action
It’s suggested that similar compounds can be deprotonated quite easily because the conjugated base is stabilized by resonance, acting as a nucleophile attacking aldehyde carbon . This suggests that this compound might interact with its targets in a similar way.
Biochemical Pathways
It’s known that similar compounds, such as heterocyclic aromatic amines, can affect various metabolic pathways, including dna and rna biosynthesis . Therefore, it’s plausible that this compound might have similar effects.
Result of Action
Similar compounds, such as heterocyclic aromatic amines, have been shown to have antiproliferative effects, including growth arrest and apoptosis . Therefore, it’s plausible that this compound might have similar effects.
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dimethylpyridin-3-amine involves the reduction of 2-chloro-5,6-dimethyl-3-nitropyridine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd/C) and a base such as triethylamine in methanol . The reaction is typically carried out under an atmosphere of hydrogen at a pressure of 40-45 psi for about 16 hours.
Industrial Production Methods: Industrial production methods for this compound often involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
5,6-Dimethylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
2,6-Dimethylpyridin-3-amine: Similar structure but with different substitution pattern.
4-Dimethylaminopyridine: Contains a dimethylamino group at position 4 instead of an amino group at position 3.
Uniqueness: 5,6-Dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 5 and 6, combined with the amino group at position 3, make it a versatile compound for various applications.
Properties
IUPAC Name |
5,6-dimethylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIPZEZSEOZNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439502 | |
Record name | 5,6-Dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66093-07-0 | |
Record name | 5,6-Dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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